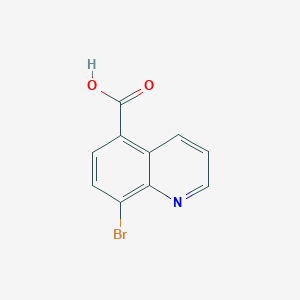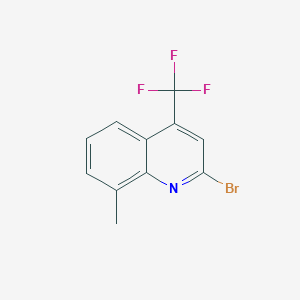
2-Bromo-8-methyl-4-(trifluoromethyl)quinoline
Overview
Description
2-Bromo-8-methyl-4-(trifluoromethyl)quinoline (BMTQ) is an organofluorine compound with a wide range of applications in the scientific research community. Its unique structure and properties make it an attractive option for researchers in various fields.
Scientific Research Applications
Chemical Reactivity and Structural Elaboration
- 2-Bromo-4-(trifluoromethyl)quinolines, including 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline, demonstrate potential for various chemical reactions and structural modifications. These compounds undergo metalation, which is the process of replacing a hydrogen atom with a metal atom in an organic molecule. This reactivity allows for further structural elaboration and synthesis of diverse quinoline derivatives (Schlosser, Cottet, Heiss, Lefebvre, Marull, Masson, & Scopelliti, 2006).
Synthesis of Quinoline Derivatives
- The synthesis of 4-(trifluoromethyl)quinoline derivatives, including the transformation of 2-bromo-4-(trifluoromethyl)quinolines into various quinolinecarboxylic acids and other related compounds, showcases the versatility of these compounds in organic synthesis. This highlights their potential use in pharmaceuticals and materials science (Lefebvre, Marull, & Schlosser, 2003).
Functionalization of Quinolines
- The functionalization of quinolines, such as this compound, is a significant area of research. These compounds can be transformed into various functionalized quinolines through reactions like halogen/metal exchange and electrophilic substitution. This process is crucial for developing new compounds with potential biological activities (Marull & Schlosser, 2003).
Photophysical and Biomolecular Binding Properties
- New series of quinoline derivatives, including those with 2-bromo-4-(trifluoromethyl)quinoline structures, have been synthesized and analyzed for their photophysical properties. These compounds show potential applications in biomolecular binding, which is essential for developing diagnostic tools and therapeutic agents (Bonacorso et al., 2018).
Coordination Chemistry
- The coordination chemistry of quinoline derivatives like this compound is another area of active research. These compounds can form coordination complexes with various metal ions, which can be used in catalysis and material science (Son, Pudenz, & Hoefelmeyer, 2010).
Synthesis of Antimicrobial Agents
- Some quinoline derivatives synthesized from 2-bromo-4-(trifluoromethyl)quinoline have been evaluated for their antimicrobial properties. This research is crucial for discovering new drugs and treatments for infectious diseases (Holla et al., 2006).
Mechanism of Action
Target of Action
This compound is a derivative of quinoline, a class of compounds known for their wide range of biological activities . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities
Pharmacokinetics
Quinoline derivatives are generally known for their high gi absorption and bbb permeability . These properties can impact the bioavailability of the compound, influencing its efficacy and potential for side effects.
Result of Action
As a quinoline derivative, it may share some of the biological activities associated with this class of compounds, such as antibacterial, antineoplastic, and antiviral activities . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-8-methyl-4-(trifluoromethyl)quinoline. For instance, factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity . Additionally, the compound’s action can be influenced by the physiological environment, including the presence of specific enzymes or transporters, and the characteristics of the target cells or tissues.
Biochemical Analysis
Biochemical Properties
2-Bromo-8-methyl-4-(trifluoromethyl)quinoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate .
Additionally, this compound has been found to bind to certain proteins, such as albumin, which can influence its distribution and bioavailability in biological systems. The nature of these interactions is primarily driven by the hydrophobic and electrostatic properties of the compound, which facilitate its binding to hydrophobic pockets and charged residues on the protein surface .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involving kinase enzymes. By modulating the activity of kinases, this compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling events .
Furthermore, this compound has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the transcriptional activity of specific genes, resulting in altered cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, such as enzymes and receptors. For instance, the binding of this compound to cytochrome P450 enzymes can result in the inhibition of their catalytic activity, thereby affecting the metabolism of substrates .
Additionally, this compound can act as an allosteric modulator of certain receptors, altering their conformation and activity. This modulation can lead to changes in receptor signaling and downstream cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to assess its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over time .
Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These effects are likely due to the persistent interaction of the compound with key regulatory proteins and enzymes .
Dosage Effects in Animal Models
The effects of this compound in animal models have been investigated to determine the relationship between dosage and biological response. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses .
At lower doses, this compound has been found to modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity, likely due to the accumulation of the compound in these organs .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound can undergo oxidative metabolism, leading to the formation of various metabolites that may retain biological activity .
The interaction of this compound with metabolic enzymes can also affect the levels of endogenous metabolites, thereby influencing metabolic flux and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound has been shown to interact with membrane transporters, such as ATP-binding cassette (ABC) transporters, which can facilitate its uptake and efflux from cells .
Additionally, the binding of this compound to plasma proteins, such as albumin, can affect its distribution and accumulation in various tissues. This binding can also influence the compound’s bioavailability and pharmacokinetic properties .
Subcellular Localization
The subcellular localization of this compound is determined by its physicochemical properties and interactions with cellular components. This compound has been found to localize to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biological effects .
The localization of this compound to these compartments is likely mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. This subcellular distribution can influence the compound’s activity and function within the cell .
Properties
IUPAC Name |
2-bromo-8-methyl-4-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3N/c1-6-3-2-4-7-8(11(13,14)15)5-9(12)16-10(6)7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFYDRQIUOECNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


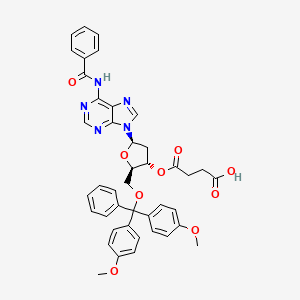
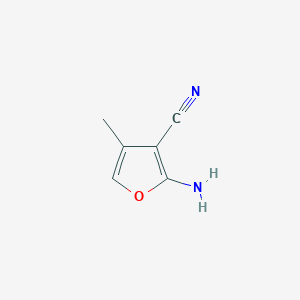
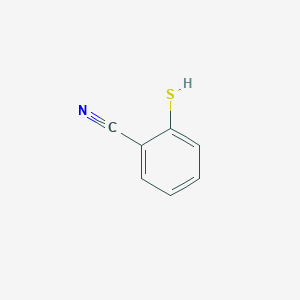



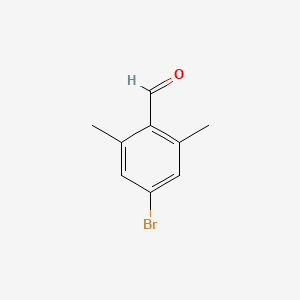
![(1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1278820.png)



